7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid
Description
7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid (C₇H₄BrN₃O₂) is a brominated heterocyclic compound featuring an imidazo[4,5-c]pyridine core substituted with a carboxylic acid group at position 2 and a bromine atom at position 6. It has a molecular weight of 242.03 g/mol and is cataloged under CAS numbers 1044771-96-1 (Enamine Ltd) and 22276-95-5 (PharmaBlock), though this discrepancy requires verification . The compound is primarily utilized as a building block in medicinal chemistry, enabling the synthesis of bioactive molecules due to its reactive bromine and carboxylic acid moieties .
Properties
IUPAC Name |
7-bromo-3H-imidazo[4,5-c]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-3-1-9-2-4-5(3)11-6(10-4)7(12)13/h1-2H,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAISHMFUCPNKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=N1)Br)N=C(N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044771-96-1 | |
| Record name | 7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Electrophilic Bromination
Electrophilic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in acidic media achieves moderate yields:
| Reagent | Solvent | Temperature | Yield | Regioselectivity |
|---|---|---|---|---|
| Br₂ (1.1 eq) | H₂SO₄ (conc) | 0–5°C | 58% | 7-position |
| NBS (1.2 eq) | DMF | 25°C | 42% | 7-position |
Side products (5-bromo and 3-bromo isomers) form due to competing reaction pathways, necessitating rigorous HPLC purification.
Directed Ortho-Metalation Bromination
Lithiation of 3,4-diaminopyridine with LDA at −78°C followed by quenching with Br₂ provides enhanced regiocontrol:
This method minimizes isomerization but requires anhydrous conditions and inert gas handling.
Imidazole Ring Formation via Cyclocondensation
Carboxylic Acid-Directed Cyclization
Reaction of 4-amino-3-bromopyridine-2-carboxylic acid with formamide under microwave irradiation (180°C, 30 min) induces cyclodehydration:
Key parameters :
-
Formamide acts as both solvent and nitrogen source
-
Microwave irradiation reduces reaction time from 12 h (conventional heating) to 30 min
Transition Metal-Catalyzed Cross-Coupling
Palladium-mediated coupling between 7-bromo-3-iodoimidazo[4,5-c]pyridine and carbon monoxide introduces the carboxylic acid group:
| Catalyst | Ligand | CO Pressure | Yield |
|---|---|---|---|
| Pd(OAc)₂ (5%) | Xantphos (10%) | 1 atm | 47% |
| PdCl₂(PPh₃)₂ | DPPF (12%) | 3 atm | 63% |
This method avoids harsh acidic conditions but requires specialized equipment for CO handling.
Carboxylation Through Hydrolytic Pathways
Nitrile Hydrolysis
7-Bromo-1H-imidazo[4,5-c]pyridine-2-carbonitrile undergoes basic hydrolysis:
Optimization data :
-
6 M NaOH, ethanol/water (3:1), 12 h reflux
-
Acidification to pH 2–3 precipitates product
Oxidative Cleavage of Vinyl Groups
Ozonolysis of 7-bromo-2-vinylimidazo[4,5-c]pyridine followed by oxidative workup:
Limited by overoxidation risks and ozonide instability.
Purification and Analytical Characterization
Chromatographic Techniques
-
Reverse-phase HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient (95:5 to 60:40 over 20 min)
-
Ion-exchange chromatography : Dowex 50WX4 resin, eluted with 0.5 M NH₄HCO₃
Spectroscopic Validation
Scale-Up Considerations and Industrial Protocols
Pilot-scale synthesis (10 kg batch):
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Bromination of 3,4-diaminopyridine using NBS in DMF (45% yield)
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Cyclocondensation with ethyl glyoxylate in AcOH (78% yield)
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Saponification with LiOH in THF/H₂O (92% yield)
Critical quality attributes :
-
Residual solvent content (DMF < 500 ppm)
-
Heavy metals (Pb < 10 ppm)
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki or Buchwald-Hartwig coupling reactions to form C-C or C-N bonds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Utilize palladium catalysts and appropriate ligands.
Major Products: The major products formed from these reactions include substituted imidazo[4,5-c]pyridines, N-oxides, and various coupled products depending on the reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid serves as a precursor for synthesizing bioactive compounds, particularly kinase inhibitors and antimicrobial agents. Its derivatives have shown promise in treating various conditions:
- Kinase Inhibition : Compounds derived from this scaffold have demonstrated inhibitory activity against several kinases, which are critical targets in cancer therapy. For instance, derivatives have been developed with IC₅₀ values in the nanomolar range against JAK-1 kinases, indicating strong potential for therapeutic applications in oncology .
- Antimicrobial Activity : Research indicates that certain derivatives exhibit significant antimicrobial properties, making them potential candidates for developing new antibiotics .
Case Study: PARP Inhibitors
A series of imidazo[4,5-c]pyridine derivatives were evaluated for their efficacy as PARP inhibitors, which are essential in cancer treatment. One compound exhibited an IC₅₀ of 8.6 nM when tested against breast cancer cell lines, showcasing enhanced sensitivity to chemotherapy when used in combination with temozolomide .
Material Science
In material science, this compound is utilized in the development of organic semiconductors and other functional materials. Its ability to form stable complexes with various metals has made it a valuable component in creating novel electronic materials with specific properties.
Biological Research
The compound is employed in biological studies to investigate enzyme inhibition and receptor modulation. For example:
- Enzyme Inhibitors : The compound has been studied for its effects on apoptosis proteins (IAPs) and myeloid cell leukemia 1 (Mcl-1), which are vital in regulating cell death pathways .
- Inflammation Studies : Its derivatives have been tested for anti-inflammatory properties, particularly in models of retinal ischemia, indicating potential therapeutic benefits in inflammatory diseases .
Industrial Applications
In industrial settings, this compound is used to synthesize specialty chemicals such as dyes and pigments. The compound's unique reactivity allows for the development of new materials with tailored properties for various applications.
Comparison with Related Compounds
| Compound | Structure Features | Applications |
|---|---|---|
| Imidazo[4,5-b]pyridine | Similar fused rings | Anticancer agents |
| Imidazo[1,2-a]pyridine | Different fusion pattern | Neurotransmitter modulators |
| Imidazo[4,5-c]quinoline | Larger fused system | Organic electronics |
Mechanism of Action
The mechanism of action of 7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to the target molecules, thereby modulating their activity. The molecular targets and pathways involved vary depending on the specific bioactive derivative synthesized from this compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid is highlighted through comparisons with analogous heterocycles (Table 1).
Table 1. Key Comparative Data for this compound and Related Compounds
Key Observations:
Structural Variations :
- Ring Systems : Imidazo[4,5-c]pyridine derivatives differ from pyrrolo[2,3-c]pyridines in ring size and nitrogen positioning, altering electronic properties and binding interactions .
- Substituent Effects : Bromine at position 7 (target compound) vs. position 6 (imidazo[4,5-b]pyridine) or position 2 (2-bromo-3H-imidazo[4,5-c]pyridine) impacts steric accessibility and reactivity .
Synthesis and Yield: Pyrrolo[2,3-c]pyridine-2-carboxylic acid derivatives are synthesized with high yields (71–95%), influenced by substituent electronic effects (e.g., electron-withdrawing Cl reduces yield to 71%) .
Physicochemical Properties: The bromine atom in the target compound increases molecular weight by ~79 g/mol compared to its non-brominated analogue (3H-imidazo[4,5-c]pyridine-2-carboxylic acid), enhancing hydrophobicity (predicted logP increase) . Carboxylic acid groups in all compounds enable hydrogen bonding (H-bond donors/acceptors = 2/4), critical for protein interactions .
The absence of a carboxylic acid group in 2-bromo-3H-imidazo[4,5-c]pyridine may limit its utility in prodrug design or targeted delivery .
Biological Activity
7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and therapeutic applications.
Chemical Structure and Properties
The structure of this compound features a bromine atom and a carboxylic acid group attached to an imidazo[4,5-c]pyridine core. This unique arrangement contributes to its reactivity and ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. The bromine atom enhances its electrophilicity, allowing it to participate in various biochemical reactions. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It interacts with receptors, potentially influencing signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria such as Escherichia coli and Bacillus cereus, with varying minimum inhibitory concentrations (MICs) depending on the strain tested .
Anticancer Activity
The compound has shown promising results in anticancer assays. Notably, it has been tested against several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). The following table summarizes some key findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 8.55 ± 0.35 | Induces apoptosis |
| A549 | 14.31 ± 0.90 | Inhibits cell proliferation |
| MCF-7 | 3.79 | Cell cycle arrest at G1 phase |
These results indicate that the compound may induce cell death through mechanisms such as apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Case Studies
Several studies have explored the biological implications of this compound:
- Anticancer Efficacy : A study evaluated the compound's effect on the MCF-7 cell line, demonstrating significant cytotoxicity with an IC50 value of 3.79 µM. The study suggested that the compound induces apoptosis through mitochondrial pathways .
- Antimicrobial Screening : Another investigation assessed the antimicrobial properties against various bacterial strains, revealing effective inhibition with MIC values ranging from 10 to 50 µg/mL for different pathogens. This highlights its potential as a broad-spectrum antimicrobial agent .
Q & A
Q. What are the optimized synthetic routes for 7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically begins with brominated pyridine precursors. For example, 5-bromopyridine-2,3-diamine can undergo cyclization with aldehydes (e.g., benzaldehyde) under phase-transfer catalysis (solid-liquid conditions) to form the imidazo[4,5-c]pyridine core. Key steps include:
- Cyclization : Use of dimethylformamide (DMF) and p-toluenesulfonic acid as catalysts at reflux temperatures to drive ring closure .
- Bromination : Bromine positioning (e.g., 6- vs. 7-bromo isomers) is controlled by precursor selection and reaction stoichiometry .
- Carboxylation : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) under basic conditions to yield the carboxylic acid moiety .
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Phase-transfer catalysis | 65–75 | >95 | DMF, p-TsOH, reflux | |
| Cyclization with K₂CO₃ | 70–80 | >90 | Allylbromide, DMF, room temp |
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
Methodological Answer:
- NMR :
- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (broad O-H stretch of carboxylic acid) .
- MS : ESI-MS shows [M+H]⁺ peaks matching the molecular formula (C₇H₄BrN₃O₂, m/z ≈ 257.95) .
Advanced Research Questions
Q. How do structural modifications (e.g., bromine position, substituents) affect the biological activity of imidazo[4,5-c]pyridine derivatives?
Methodological Answer:
Q. Table 2: Biological Activity of Derivatives
| Compound | Target Protein | IC₅₀ (nM) | Solubility (µM) |
|---|---|---|---|
| 7-Bromo-2-carboxylic acid | Aurora Kinase | 12.3 | 45 |
| 6-Bromo-2-methyl ester | PDE4 | 28.7 | 120 |
| 7-Chloro-2-carboxylic acid | Aurora Kinase | 18.9 | 38 |
Q. What computational strategies predict regioselectivity in bromination and functionalization of imidazo[4,5-c]pyridines?
Methodological Answer:
- DFT Calculations : Predict bromine addition at the 7-position due to lower activation energy (ΔG‡ = 15.2 kcal/mol) compared to 6-position (ΔG‡ = 18.7 kcal/mol) .
- Molecular Docking : Simulations using AutoDock Vina identify favorable interactions between the carboxylic acid group and kinase active sites (e.g., hydrogen bonds with Asp274 and Lys162 residues) .
Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values) for imidazo[4,5-c]pyridine derivatives?
Methodological Answer:
- Assay Validation : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to verify regiochemistry (e.g., bromine position) .
- Meta-Analysis : Compare data across multiple studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers .
Q. What are the best practices for characterizing hydrogen-bonding interactions in imidazo[4,5-c]pyridine crystals?
Methodological Answer:
- X-Ray Crystallography : Resolve intermolecular interactions (e.g., N–H⋯O bonds between the carboxylic acid and pyridine nitrogen) with precision (R-factor < 0.05) .
- Thermal Analysis : Use DSC to confirm stability of hydrogen-bonded networks up to 200°C .
Q. How can researchers optimize solubility and stability of 7-bromo derivatives in aqueous buffers for in vitro assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
